molecular formula C15H16 B156960 Methane, di-o-tolyl- CAS No. 1634-74-8

Methane, di-o-tolyl-

Cat. No.: B156960
CAS No.: 1634-74-8
M. Wt: 196.29 g/mol
InChI Key: ZZFUVPDOJGQTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methane, di-o-tolyl-, also known as di-o-tolylmethane, is an organic compound with the molecular formula C15H16. It is a derivative of methane where two hydrogen atoms are replaced by two ortho-tolyl groups. This compound is part of the larger family of diarylmethanes, which are characterized by the presence of two aryl groups attached to a central methane carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methane, di-o-tolyl- can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of toluene with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{2 C}_7\text{H}_8 + \text{CH}_2\text{O} \rightarrow \text{C}_15\text{H}_16 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of methane, di-o-tolyl- typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Types of Reactions:

    Oxidation: Methane, di-o-tolyl- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of methane, di-o-tolyl- can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the formation of the corresponding hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of benzophenone derivatives or benzoic acids.

    Reduction: Formation of toluene derivatives.

    Substitution: Formation of halogenated or nitrated toluene derivatives.

Scientific Research Applications

Methane, di-o-tolyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methane, di-o-tolyl- involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through the modulation of enzyme activities or receptor binding. The specific pathways and targets depend on the functional groups present on the aromatic rings and their interactions with biological macromolecules.

Comparison with Similar Compounds

  • Methane, di-p-tolyl-
  • Methane, di-m-tolyl-
  • Benzylbenzene
  • Diphenylmethane

Methane, di-o-tolyl- is unique due to the ortho positioning of the tolyl groups, which can lead to distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-methyl-2-[(2-methylphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12-7-3-5-9-14(12)11-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFUVPDOJGQTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928153
Record name 1,1'-Methylenebis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335-47-3
Record name 1,1'-Methylenebis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A German patent, Ger.Offen 2,547,0310 (1977), disclosed the preparation of o-benzyl-toluenes by the reaction of o-methylbenzyl halides with substituted benzenes in the presence of Al-silicate. The 2-CH3C6H4CH2Cl was stirred with toluene and Al-silicate (25% Al2O3) at 110° C. to give 81% 2-methylbenzyltoluene. According to a Japanese patent, Jpn. Kokai Tokkyo Koho JP 59,186,937 (1984), o-benzylphenol was prepared by the liquid phase reaction of benzyl alcohol with phenol in the presence of γ-Al2O3. For example 7.5 g γ-Al2O3 was added to a mixture of 32.5 g benzyl alcohol and 47 g phenol at 190° C. under stirring to give a product containing 49.9% o-benzylphenol. A German patent, Ger. Offen DE 3,700,917 (1988), disclosed the preparation of p-substituted o-benzylphenols by benzylation of p-substituted phenols with benzylalcohol in the presence of Na—Y type zeolite. A mixture of 0.5 mole 4-ClC6H4OH, 0.1 mole C6H5CH2OH and 0.6 g of Na—Y type zeolite was heated at 200° C. for 3 hrs to give 25.4% 2-benzyl-4-chlorophenol.
[Compound]
Name
o-benzyl-toluenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
o-methylbenzyl halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
substituted benzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Al silicate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Al silicate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methane, di-o-tolyl-
Reactant of Route 2
Reactant of Route 2
Methane, di-o-tolyl-
Reactant of Route 3
Reactant of Route 3
Methane, di-o-tolyl-
Reactant of Route 4
Reactant of Route 4
Methane, di-o-tolyl-
Reactant of Route 5
Reactant of Route 5
Methane, di-o-tolyl-
Reactant of Route 6
Reactant of Route 6
Methane, di-o-tolyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.